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3-Chloro-1H-indazole-7-carboxylic acid

Cat. No.: B7965439
M. Wt: 196.59 g/mol
InChI Key: AHXDZMSQYSBKBO-UHFFFAOYSA-N
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Description

Contextualization of Indazole Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have become cornerstones in medicinal chemistry and chemical synthesis. sunderland.ac.uknih.gov Their bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid and versatile scaffold that can be readily functionalized. researchgate.netaustinpublishinggroup.com This structural feature allows for diverse substitutions, leading to a wide array of compounds with varied physicochemical properties and biological activities. sunderland.ac.uknih.gov

In contemporary medicinal chemistry, indazole-containing derivatives are recognized as "privileged scaffolds" because they can interact with a multitude of biological targets. researchgate.netresearchgate.net They are integral components of numerous drug molecules and investigational agents. nih.govnih.gov The broad spectrum of pharmacological activities associated with indazole derivatives includes anti-tumor, anti-inflammatory, antibacterial, anti-HIV, and neuroprotective properties. nih.govresearchgate.netnih.gov Their ability to act as inhibitors for various enzymes, such as kinases (e.g., Aurora kinases, FGFR, EGFR), makes them particularly valuable in the development of targeted cancer therapies. nih.govnih.gov

Historical Development and Significance of the Indazole Scaffold in Drug Discovery Research

The significance of the indazole core in pharmaceuticals is not a recent discovery. Its journey in drug discovery has been progressive, with the first indazole-containing drug, the anti-inflammatory agent Benzydamine, being marketed as early as 1966. researchgate.netbenthamdirect.com Since then, the indazole scaffold has been consistently explored, leading to the development of several successful commercial drugs.

The versatility of the indazole ring system has allowed for its incorporation into a range of therapeutic agents targeting different diseases. nih.govresearchgate.net This historical success has cemented the indazole scaffold's reputation as a reliable and fruitful starting point for drug design and development. researchgate.net

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

Drug NameTherapeutic Application
Pazopanib Anti-cancer (Tyrosine kinase inhibitor)
Axitinib Anti-cancer (Tyrosine kinase inhibitor)
Entrectinib Anti-cancer (Tyrosine kinase inhibitor)
Granisetron Anti-emetic (5-HT3 receptor antagonist)
Benzydamine Anti-inflammatory
Source: researchgate.net

Specific Research Importance of 3-Chloro-1H-indazole-7-carboxylic acid as a Precursor and Platform Molecule

While the broader indazole family is significant, specific derivatives often serve as crucial starting points for complex syntheses. This compound is one such key intermediate. guidechem.comscbt.com Its structure is particularly strategic, featuring a carboxylic acid group at the 3-position and a chlorine atom at the 7-position. The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, most notably amide bond formation, which is a fundamental reaction in the synthesis of many pharmaceuticals. guidechem.comjocpr.com

The presence of the chlorine atom provides an additional site for modification through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Research has highlighted the utility of 7-chloro-indazole-3-carboxylic acid as an intermediate in the synthesis of potential protein kinase B (Akt) inhibitors and other kinase inhibitors, which are critical targets in oncology. guidechem.com The parent compound, indazole-3-carboxylic acid, is a well-established starting material for drugs like Granisetron and Lonidamine, further underscoring the importance of this substitution pattern. google.comgoogle.com

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 129295-32-5
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Physical Form Solid
IUPAC Name 7-chloro-1H-indazole-3-carboxylic acid
Source: scbt.comsigmaaldrich.com

Current Research Gaps and Strategic Objectives for Comprehensive Investigation of this compound

Despite its recognized role as a valuable synthetic intermediate, the full potential of this compound remains to be unlocked. Several research gaps and strategic objectives can be identified for its comprehensive investigation:

Exploration of Novel Biological Targets: Current applications are primarily focused on kinase inhibition. guidechem.com A strategic objective would be to screen this compound and its derivatives against a wider range of biological targets to uncover new therapeutic applications beyond oncology.

Development of Optimized Synthesis Routes: While methods for its synthesis exist, developing more efficient, scalable, and cost-effective synthetic pathways is crucial for its broader use in both academic and industrial research.

Expansion of Derivative Libraries: A systematic derivatization of both the carboxylic acid and the chloro-substituted positions is needed. Creating a comprehensive library of analogs would enable a thorough investigation of structure-activity relationships and could lead to the discovery of compounds with enhanced potency and selectivity.

Physicochemical and ADME Profiling: There is a lack of publicly available, detailed data on the physicochemical properties (e.g., solubility, pKa) and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. A strategic goal would be to fully characterize these properties to better predict its behavior and suitability as a drug scaffold.

Addressing these research gaps through targeted investigation will undoubtedly expand the utility of this compound as a platform molecule in the ongoing quest for novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B7965439 3-Chloro-1H-indazole-7-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDZMSQYSBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Chloro 1h Indazole 7 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 3-Chloro-1H-indazole-7-carboxylic acid Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. google.com For the this compound core, the primary strategic disconnections focus on the formation of the bicyclic indazole ring system.

A logical retrosynthetic pathway involves the disconnection of the N1-N2 bond and the C3-N2 bond, which points to an intramolecular cyclization of a suitably substituted phenylhydrazine (B124118) derivative. This is a common and effective strategy for building the indazole skeleton. The key intermediate identified through this disconnection is a 2-hydrazinyl-6-substituted benzonitrile (B105546) or benzoic acid derivative.

Further disconnection of this hydrazine (B178648) intermediate (a synthon) leads back to a more stable and accessible precursor, typically a 2-amino-6-substituted benzene (B151609) derivative. The amino group can be converted to the required hydrazine functionality via a diazotization reaction followed by reduction. Therefore, a plausible and strategically sound starting material would be 2-amino-6-methylbenzonitrile (B1267100) . This precursor contains the necessary nitrogen atom and a methyl group that can be oxidized to the carboxylic acid at a suitable stage. The chloro-substituent at the C3 position is often introduced late in the synthesis, either on the indazole ring itself or on an advanced intermediate.

This retrosynthetic strategy offers a convergent and flexible approach, allowing for modifications to introduce the required substituents at the C3 and C7 positions.

Classical and Established Synthetic Routes to this compound

Classical synthetic routes remain fundamental for the scalable production of heterocyclic compounds. These methods typically involve multi-step sequences from well-defined precursors.

Based on the retrosynthetic analysis, a common established route to the indazole-7-carboxylic acid scaffold begins with a substituted toluene (B28343) or benzonitrile. A plausible multi-step synthesis for this compound can be constructed from a precursor like 2-methyl-6-nitrobenzonitrile .

The general sequence is as follows:

Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amine to yield 2-amino-6-methylbenzonitrile . This transformation is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation.

Diazotization and Cyclization: The resulting 2-amino-6-methylbenzonitrile undergoes diazotization using a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or tert-butyl nitrite, in an acidic medium. The in-situ generated diazonium salt then cyclizes to form the indazole ring. This tandem diazotization/cyclization is a key step in forming the core heterocyclic structure. reagentia.euresearchgate.net This process would yield 1H-indazole-7-carbonitrile .

Hydrolysis of the Nitrile: The nitrile group at the C7 position is hydrolyzed to a carboxylic acid. This is typically accomplished under acidic or basic conditions, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to yield 1H-indazole-7-carboxylic acid .

Chlorination at C3: The final step is the regioselective chlorination of the indazole ring at the C3 position. This can be a challenging step, as direct chlorination can lead to a mixture of products. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) may be employed, often requiring careful optimization of reaction conditions to achieve the desired regioselectivity for the formation of This compound .

An alternative classical approach involves starting with 2-nitrophenylacetic acid derivatives, which can be converted to indazole-3-carboxylic acid esters or amides through reduction and subsequent cyclization. semanticscholar.org

The efficiency of classical multi-step syntheses heavily relies on the optimization of each reaction step to maximize yields and purity. For the synthesis of indazole scaffolds, the diazotization and cyclization step is critical and often a focus of optimization studies. researchgate.net Key parameters that can be varied include the diazotizing agent, solvent, temperature, and acid catalyst.

The following interactive table illustrates a typical optimization study for a diazotization/cyclization reaction, based on findings for analogous heterocyclic systems. By systematically varying these conditions, researchers can identify the optimal protocol for a specific substrate.

EntryDiazotizing AgentSolvent SystemTemperature (°C)Yield (%)
1NaNO₂Trifluoroacetic Acid (TFA)025
2NaNO₂TFA2033
3NOBF₄TFA028
4NaNO₂Acetic Acid (AcOH) + Methanesulfonic Acid (MeSO₃H) (1:1)065
5NaNO₂Acetic Acid (AcOH) + Methanesulfonic Acid (MeSO₃H) (1:1)2058
6tert-Butyl nitriteToluene90-9571

This table is an illustrative example of reaction optimization based on analogous systems. researchgate.netsemanticscholar.org The optimal conditions for this compound would require specific experimental validation.

Optimizing the final chlorination step is also crucial for achieving high regioselectivity and yield, preventing the formation of undesired isomers.

Modern and Emerging Synthetic Approaches to Indazole-7-carboxylic Acid Scaffolds

Recent advances in organic synthesis have introduced more efficient, atom-economical, and environmentally benign methods for constructing complex heterocyclic scaffolds like indazoles.

Transition-metal catalysis has revolutionized the synthesis of heterocycles by enabling novel bond formations, often through C-H activation pathways. sigmaaldrich.com Palladium (Pd), rhodium (Rh), and cobalt (Co) catalysts have been successfully employed for the synthesis of indazole derivatives. google.comgoogle.combldpharm.com

These modern approaches often involve:

Palladium-catalyzed Domino Reactions: These can involve intermolecular C-N coupling followed by intramolecular hydroamination and isomerization to afford the indazole core from precursors like 2-halophenylacetylenes. bldpharm.com

Rhodium(III)-catalyzed C-H Activation: This strategy allows for the direct addition of a C-H bond from a precursor like an azobenzene (B91143) to an aldehyde, followed by a cyclative capture to form N-aryl-2H-indazoles. google.com

Cobalt(III)-catalyzed C-H Functionalization: Earth-abundant cobalt catalysts can promote C-H bond functionalization/addition/cyclization cascades, providing an efficient and cost-effective route to indazoles. google.com

The table below summarizes various transition-metal-catalyzed approaches to indazole scaffolds.

Catalyst SystemPrecursorsKey TransformationAdvantage
Pd(OAc)₂ / Ligand2-halophenylacetylenes, HydrazinesDomino C-N Coupling / HydroaminationHigh regioselectivity for 2H-indazoles
[CpRhCl₂]₂ / AgSbF₆Azobenzenes, AldehydesC-H Activation / Cyclative CaptureHigh functional group tolerance, one-step process
[CpCo(CO)I₂] / AgOAcAzobenzenes, AldehydesC-H Functionalization / Cyclization CascadeUse of a more earth-abundant metal
Cu(OAc)₂ / O₂2-arylaminobenzonitrilesC-H ortho-hydroxylation / N-N bond formationUse of O₂ as a green oxidant

This table is a summary of modern catalytic methods applicable to indazole scaffolds in general. google.comgoogle.combldpharm.comjocpr.com

These methods offer significant advantages over classical routes by reducing the number of synthetic steps, improving atom economy, and allowing for the construction of highly functionalized indazole analogs.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indazole synthesis, several green approaches have been developed. jocpr.com

Key green strategies applicable to the synthesis of the target compound include:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with more environmentally benign alternatives such as ethanol, water, or cyclopentyl methyl ether (CPME) is a primary goal. jocpr.com

Catalysis over Stoichiometric Reagents: Employing catalysts, especially mild ones like ammonium (B1175870) chloride (NH₄Cl), can replace harsh stoichiometric reagents, leading to less waste and milder reaction conditions.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by using grinding protocols (mechanochemistry), can significantly reduce environmental impact and simplify product work-up.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition-metal-catalyzed C-H activation reactions are often highly atom-economical.

For instance, a reported green synthesis of 1-H-indazole derivatives utilizes a simple grinding protocol with ammonium chloride in ethanol, offering high yields in a short time. Adapting such principles to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry has emerged as a powerful technology for the synthesis of indazole derivatives, offering significant advantages in terms of safety, process control, and scalability over traditional batch methods. The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity.

One of the key applications of flow chemistry in this area is the synthesis of 1H-indazoles from the condensation of o-fluorobenzaldehydes with hydrazines. This reaction often requires high temperatures, and flow reactors enhance heat and mass transfer, providing a safer and more efficient environment. nih.gov For instance, the synthesis of 6-bromo-4-fluoro-1H-indazole was optimized under continuous-flow conditions, demonstrating the benefits of this approach. researchgate.net Key parameters were systematically investigated to maximize yield, showcasing the fine-tuning capabilities of flow systems. researchgate.net

The primary advantages of employing flow chemistry for indazole synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. This is particularly relevant for reactions involving intermediates like diazoalkanes, which can be generated and consumed in situ without accumulation. mit.edu

Improved Process Control: Precise control over temperature and residence time allows for the optimization of reaction conditions that are often difficult to achieve in batch reactors, leading to higher selectivity and reduced byproduct formation. researchgate.net

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning large-scale batch reactors. mit.edu

Research has demonstrated the successful application of flow chemistry for various substituted indazoles. The table below summarizes the optimized conditions for the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate (B1233558) in a continuous-flow system.

Table 1: Optimized Parameters for Continuous-Flow Synthesis of 6-bromo-4-fluoro-1H-indazole researchgate.net
ParameterOptimized Value/RangeImpact on Yield
Temperature190-220 °CHigher temperatures are necessary for the deprotection and cyclization steps.
Residence Time3.8-15.0 minLonger residence times at optimal temperature generally improved yield.
Solvent (V-ratio)NMP (V-ratio 20)The volume ratio of solvent to reagents affects concentration and reaction kinetics.
Reagent Molar Ratio1.1-2.0 (tert-butyl carbazate to aldehyde)Yield was not highly sensitive to an increase in the molar ratio within this range.
Water Content (WC)0 to 0.33 (v/v ratio to NMP)The presence of a controlled amount of water was found to promote the reaction.

Mechanism Elucidation of Key Formation Reactions of the Indazole Ring System

Understanding the reaction mechanisms underlying indazole ring formation is crucial for optimizing synthetic routes and predicting product outcomes. Several key mechanisms have been proposed and studied for the synthesis of the indazole scaffold.

Davis-Beirut Reaction: This reaction is a versatile method for synthesizing 2H-indazoles and indazolones under either acidic or basic conditions from o-nitrobenzylamines or related starting materials. wikipedia.orgucdavis.edu The mechanism is believed to proceed through a pivotal o-nitrosobenzylidine imine intermediate. nih.govnih.gov Under basic conditions, the reaction is initiated by the deprotonation of the benzylic carbon, followed by an intramolecular redox process where an oxygen atom is transferred from the nitro group to the carbanion. Subsequent dehydration and cyclization via N-N bond formation yield the 2H-indazole ring system. nih.govwikipedia.org The reaction is valued for its use of inexpensive starting materials and avoidance of toxic metal catalysts. wikipedia.org

Reductive Cyclization of o-Nitroaryl Compounds: The formation of the indazole N-N bond can also be achieved through the reductive cyclization of ortho-substituted nitroarenes. A classic example is the Cadogan cyclization, which typically involves the deoxygenation of a nitro group in the presence of a phosphine (B1218219) or phosphite (B83602) reagent to form a nitrene intermediate, which then undergoes cyclization. nih.gov However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that the reaction may not always proceed through a fully deoxygenated nitrene pathway. nih.gov Alternative reductive methods, including electrochemical approaches, can also be employed. Electrochemical reduction of nitroaromatic compounds can generate nitroso or hydroxylamine (B1172632) intermediates that subsequently cyclize to form the indazole ring under controlled conditions. researchgate.netrug.nl

Cyclization of Hydrazones: Another common pathway involves the intramolecular cyclization of appropriately substituted aryl hydrazones. For example, palladium-catalyzed intramolecular C-H amination of aminohydrazones can lead to the formation of the 1H-indazole core. nih.gov

The choice of starting material and reaction conditions dictates which mechanistic pathway is followed, ultimately influencing the type of indazole isomer (1H- or 2H-) and the substitution pattern of the final product.

Regiochemical and Stereochemical Considerations in the Synthesis of Indazole Derivatives

The synthesis of specific indazole derivatives like this compound requires precise control over the placement of substituents on the heterocyclic ring system (regiochemistry).

Regioselectivity in N-Functionalization: Unsubstituted indazoles possess two nitrogen atoms (N1 and N2) that can be functionalized, often leading to a mixture of regioisomers. The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the electronic properties of substituents on the indazole ring. beilstein-journals.org For instance, recent studies using density functional theory (DFT) have shown that in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the choice of a cesium-based reagent can promote N1 substitution through a chelation mechanism, while other conditions favor N2 substitution. beilstein-journals.org

Regioselectivity in C-Functionalization: Achieving regioselective substitution on the benzene portion of the indazole core is a significant synthetic challenge. For the synthesis of 7-substituted indazoles, directed ortho-metalation (DoM) is a powerful strategy. mobt3ath.com In this approach, a directing group, often at the N1 position (e.g., a carbamoyl (B1232498) group), guides a strong base to selectively deprotonate the adjacent C7 position. The resulting C7-lithiated or magnesiated intermediate can then be trapped with various electrophiles to install the desired functionality. mobt3ath.com Following functionalization, the directing group can be removed.

Similarly, direct C-H functionalization reactions, often mediated by transition metal catalysts, are being developed for selective substitution. For example, the C7 position of certain 4-substituted 1H-indazoles has been regioselectively brominated using N-bromosuccinimide (NBS). nih.gov The resulting 7-bromoindazole serves as a versatile handle for introducing a wide array of groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The table below illustrates the influence of the C4 substituent on the regioselectivity of this bromination.

Table 2: Regioselectivity of Bromination of 4-Substituted 1H-Indazoles with NBS nih.gov
C4-SubstituentProduct Ratio (C7-bromo : C5,7-dibromo)Yield of C7-bromo Product
-NHSO2Ph-p-Me84 : 10High
-NHSO2Ph-p-OMe77 : 15High
-NHCOPh-82% (C7-monobromo only)

Stereochemical Considerations: While the core indazole ring is planar and achiral, stereochemistry becomes important when chiral centers are introduced, either in substituents or through reactions on the indazole ring itself. The development of stereoselective syntheses allows for the creation of enantiomerically pure indazole derivatives, which is often a requirement for pharmaceutical applications. Asymmetric catalysis, using chiral ligands or catalysts, can be employed to control the formation of stereocenters. For example, enantioselective C3-allylation of 1H-indazoles has been achieved using copper hydride (CuH) catalysis with a chiral phosphine ligand. chim.it While not directly applicable to the synthesis of the achiral target molecule this compound, these methodologies are vital for the synthesis of its chiral analogs.

Reactivity and Comprehensive Derivatization Studies of 3 Chloro 1h Indazole 7 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety of 3-Chloro-1H-indazole-7-carboxylic acid

The carboxylic acid group at the C-7 position of the indazole ring is a versatile handle for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the introduction of a wide array of functional groups, profoundly influencing the physicochemical properties of the resulting molecules.

Esterification and Amidation Reactions for Diverse Functionalization

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating extensive libraries of derivatives.

Esterification: Standard esterification procedures can be effectively applied to this compound. For instance, the reaction with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid, in a suitable solvent like methanol (B129727) or ethanol, yields the corresponding ester. A patent for substituted 1-benzyl-1H-indazole-3-carboxylic acids describes the formation of a 2-hydroxy-ethyl ester by reacting the sodium salt of the indazole carboxylic acid with chloro-ethanol in dimethylformamide (DMF) at elevated temperatures. google.com While this example pertains to a different isomer, the general principle is applicable.

Amidation: The formation of amides from this compound can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. Patent literature concerning indazole derivatives as CB1 agonists describes the coupling of a 7-fluoro-1H-indazole-3-carboxylic acid with an amino acid derivative using standard peptide coupling reagents. google.com Another patent details the formation of an amide by first converting the indazole-3-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. google.com These methods are readily adaptable to this compound for the synthesis of a diverse set of carboxamides.

Reactant 1 Reactant 2 Coupling Reagents Product Reference
1-(p-Chlorobenzyl)-1H-indazole-3-carboxylic acidConcentrated AmmoniaChloroform1-(p-Chlorobenzyl)-1H-indazole-3-carboxamide google.com
7-Fluoro-1H-indazole-3-carboxylic acidL-Valine derivativeNot specifiedN-{[1-(substituted)-1H-indazol-3-yl]carbonyl}-L-valine derivatives google.com

This table presents amidation examples for analogous indazole carboxylic acids.

Reduction to Alcohol and Further Derivative Synthesis

The carboxylic acid can be reduced to a primary alcohol, (3-chloro-1H-indazol-7-yl)methanol, which serves as a precursor for further derivatization. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol can then undergo a variety of subsequent reactions, such as oxidation to the corresponding aldehyde, or conversion to ethers and esters, further expanding the chemical diversity of the indazole scaffold.

Decarboxylation Pathways and Associated Mechanisms

Decarboxylation of indazole carboxylic acids can be a challenging transformation. Studies on the decarboxylation of 1-arylindazole-3-carboxylic acids have shown that heating the acid in a high-boiling solvent like quinoline (B57606) can lead to the loss of carbon dioxide. researchgate.net However, this process can be accompanied by ring-opening side reactions, particularly when the 1-aryl substituent contains electron-withdrawing groups. researchgate.net The mechanism of decarboxylation likely proceeds through a zwitterionic intermediate, where the stability of the resulting indazolyl anion influences the reaction outcome. For this compound, the electron-withdrawing nature of the chloro group and the fused benzene (B151609) ring would influence the stability of the potential anionic intermediate, and thus the feasibility and conditions of the decarboxylation reaction would require specific investigation.

Reactions Involving the Chloro Substituent at Position 3 of the Indazole Ring

The chloro atom at the C-3 position of the indazole ring is amenable to displacement through nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions at C-3

The chloro group at the 3-position of the indazole ring can be displaced by various nucleophiles. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrazole (B372694) moiety. A patent describing the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for Lenacapavir, demonstrates the displacement of a halogen at the 3-position. nih.gov In this synthesis, a related precursor reacts with hydrazine (B178648) to form the 3-aminoindazole. nih.gov Similarly, it is anticipated that this compound could react with a range of nucleophiles such as amines, alkoxides, and thiolates, particularly under elevated temperatures or with the aid of a base, to yield the corresponding 3-substituted indazole derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 3-chloroindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. A study on the C7-arylation of 4-substituted NH-free indazoles demonstrated the successful Suzuki-Miyaura coupling of a 7-bromoindazole with various aryl boronic acids. nih.gov While this involves a bromo substituent at a different position, the general catalytic systems, often employing catalysts like Pd(PPh₃)₄ and bases such as cesium carbonate in solvents like dioxane/water, are applicable to the 3-chloro analogue. It is important to note that the carboxylic acid group may require protection prior to the coupling reaction to avoid interference with the basic reaction conditions.

Aryl Halide Boronic Acid Catalyst Base Solvent Product Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂ON-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide nih.gov
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamideThiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂ON-(7-(thiophen-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide nih.gov

This table presents Suzuki-Miyaura coupling examples for an analogous 7-bromoindazole.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-chloroindazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology would allow for the introduction of various alkynyl moieties at the C-3 position, providing access to a range of extended, rigid structures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It would enable the reaction of this compound with a wide variety of primary and secondary amines to furnish the corresponding 3-aminoindazole derivatives. A patent application mentions the use of Buchwald-Hartwig cross-coupling for the synthesis of heterocyclic carboxylic acid amides as PDK1 inhibitors, highlighting its utility in complex molecule synthesis. google.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. As with the Suzuki-Miyaura coupling, protection of the carboxylic acid and the indazole N-H may be necessary to achieve optimal results.

Reductive Dehalogenation Pathways

The removal of the chlorine atom from the C-3 position of this compound is a key transformation for creating structural diversity. The primary method for such reductive dehalogenation is catalytic hydrogenation. youtube.comyoutube.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The efficiency and rate of reductive dehalogenation can be influenced by the other substituents on the aromatic ring. In studies on analogous compounds like 3-chlorobenzoate (B1228886), the electronic effects of other substituents were found to impact the dechlorination rate. nih.gov For instance, the presence of electron-donating groups such as amino or hydroxyl groups in the para position was observed to inhibit the rate of dechlorination, suggesting that the rate-limiting step may involve a nucleophilic attack on the molecule. nih.gov While a direct correlation using simple Hammett equation parameters is not always successful for predicting microbial dehalogenation rates, these findings underscore the principle that the electronic environment of the ring, as dictated by the carboxylic acid group and the indazole system, will influence the kinetics of the dehalogenation of this compound. nih.gov

Reactivity of the Indazole Ring System and Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N-1 and N-2, which are common sites for derivatization. The regioselectivity of reactions at these nitrogen atoms is a critical aspect of indazole chemistry and is heavily influenced by the substituents on the bicyclic ring system. nih.govd-nb.info

N-alkylation of the indazole core is a frequently employed reaction, but it often yields a mixture of N-1 and N-2 substituted isomers, complicating synthesis and purification. d-nb.inforesearchgate.net The regiochemical outcome is dependent on a variety of factors including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent itself. nih.govd-nb.info

Research into the N-alkylation of substituted indazoles has provided significant insights into controlling this regioselectivity. Studies have shown that the steric and electronic properties of substituents at all positions of the indazole ring can have a profound impact. nih.gov For the closely related methyl ester, 1H-indazole-7-carboxylate, alkylation using sodium hydride (NaH) in tetrahydrofuran (THF) demonstrated excellent N-2 regioselectivity (≥96%). nih.govd-nb.inforesearchgate.netresearchgate.net This directing effect of the C-7 carboxylate group is a key finding, suggesting a strong electronic or chelating influence that favors substitution at the adjacent N-2 position. In contrast, substituents at the C-3 position can exert different effects; for example, 3-carboxymethyl and 3-tert-butyl indazoles show very high (>99%) selectivity for the N-1 position under similar conditions (NaH in THF). nih.govresearchgate.net

The choice of reaction conditions is also paramount. While NaH in THF often directs alkylation, other base-solvent combinations can alter the isomeric ratio. d-nb.info The thermodynamic stability of the products can also play a role, as the 1H-indazole tautomer is generally considered more stable than the 2H-tautomer. nih.govd-nb.info Regioselective N-acylation is also suggested to favor the N-1 substituted product, potentially through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles This table summarizes findings on how substituents and conditions affect the N-1 vs. N-2 product ratio.

Indazole Substrate Reaction Conditions Major Product Regioselectivity (N-1:N-2 Ratio) Reference
C-7 CO₂Me Indazole NaH, Alkyl Bromide, THF N-2 ≥96% N-2 nih.gov, researchgate.net, d-nb.info
C-3 COMe Indazole NaH, n-pentyl bromide, THF N-1 >99:1 nih.gov
C-3 tert-Butyl Indazole NaH, n-pentyl bromide, THF N-1 >99:1 nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Cs₂CO₃, Alkyl Halide, DMF N-1 >90% Yield beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate PPh₃, DIAD, Alkyl Alcohol, THF N-2 >90% Yield beilstein-journals.org

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution, similar to other substituted benzenes. The position of substitution is directed by the combined electronic effects of the existing substituents: the chloro group at C-3, the carboxylic acid at C-7, and the fused pyrazole ring itself.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (and subsequent metalation) to a nearby ortho position.

For this compound, there are several potential directing groups. The most powerful is the carboxylic acid proton, which would be abstracted first by a strong base. The resulting carboxylate is a known, albeit sometimes weak, DMG. The N-H proton of the indazole ring is also acidic and would be removed by a strong base, and the resulting anion could direct metalation. If the carboxylate at C-7 were the primary directing group, metalation would be expected at the C-6 position. If the N-1 anion were the directing group, metalation could potentially occur at C-2, although this is less common. Given the high acidity of the carboxylic acid proton, its role would be dominant in initial acid-base chemistry, and its subsequent directing effect would be key to any DoM strategy.

Synthesis of Complex Analogues and Heterocyclic Hybrid Structures Incorporating the this compound Scaffold

The functional groups on this compound serve as versatile handles for the construction of more elaborate molecules and hybrid heterocyclic systems.

The carboxylic acid at C-7 can be readily converted into a wide range of other functional groups. For example, it can be transformed into an amide via reaction with an amine using standard peptide coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or HATU. google.com This amide linkage is a key feature in the synthesis of complex molecules such as certain poly (ADP-ribose) polymerase (PARP) inhibitors, where an indazole-7-carboxamide is a core structural unit. google.com

The chloro group at the C-3 position is a potential site for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura coupling (to form C-C bonds), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C triple bonds) are powerful methods for introducing new substituents at this position, although they are more commonly performed on bromo- or iodo-indazoles.

The nitrogen atoms of the indazole ring provide another avenue for diversification. As discussed, selective N-alkylation or N-arylation can be achieved. A notable application is the copper-catalyzed N-2 arylation of indazole-7-carboxamide intermediates in the synthesis of PARP inhibitors, demonstrating the feasibility of constructing complex biaryl systems through C-N bond formation at the indazole nitrogen. google.com By combining transformations at the C-3, C-7, and N-1/N-2 positions, a vast library of complex analogues and hybrid structures can be synthesized from the this compound scaffold.

Kinetic and Thermodynamic Aspects of Derivatization Reactions of this compound

The outcome of derivatization reactions, particularly the regioselectivity of N-alkylation, is governed by a delicate balance of kinetic and thermodynamic factors. The formation of the N-1 substituted indazole is often the thermodynamically favored outcome, as the 1H-tautomer is typically more stable. nih.govd-nb.info Reactions that allow for equilibration, for instance through reversible steps, may ultimately yield the N-1 product. nih.gov

However, many reactions are under kinetic control, where the product distribution is determined by the relative rates of competing reaction pathways. Computational studies using density functional theory (DFT) have become invaluable for understanding these pathways. beilstein-journals.org For example, DFT calculations on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed the mechanistic basis for regioselectivity. The calculations suggested that N-1 selectivity observed with cesium carbonate is driven by a chelation mechanism involving the cesium cation, while N-2 selectivity under Mitsunobu conditions is driven by other non-covalent interactions. beilstein-journals.org Natural bond orbital (NBO) analyses, which calculate partial charges and Fukui indices, can further rationalize the observed reactivity at the N-1 and N-2 atoms. beilstein-journals.org

Similarly, the kinetics of other reactions, such as reductive dehalogenation, can be complex. Studies on the dechlorination of 3-chlorobenzoate analogs found that reaction rates did not correlate well with standard electronic substituent constants, indicating that the process cannot be described by a simple nucleophilic or electrophilic substitution model. nih.gov This highlights that while general principles are useful, the specific kinetic and thermodynamic landscape for each reaction on the this compound scaffold must be carefully considered, often with the aid of computational chemistry, to predict and control the reaction outcomes.

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Chloro 1h Indazole 7 Carboxylic Acid Derivatives

Elucidation of Molecular Targets and Ligand-Target Interactions for Indazole-Based Compounds

The therapeutic effects of indazole derivatives are rooted in their precise interactions with specific biological macromolecules. Extensive research has been dedicated to identifying these molecular targets and understanding the nature of the ligand-target engagement.

Receptor Binding Studies and Affinities of Indazole Derivatives

While the term "receptor" often implies cell-surface signaling proteins, in the context of many indazole derivatives, the primary targets are intracellular enzymes. Binding studies are crucial for quantifying the affinity and selectivity of these compounds. A preeminent example is Niraparib, a derivative of the indazole-7-carboxamide core, which is structurally related to 3-chloro-1H-indazole-7-carboxylic acid. google.comgoogle.com

Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. drugbank.comnih.gov These enzymes are critical for the repair of single-strand DNA breaks. patsnap.comnih.gov Binding assays have demonstrated that Niraparib exhibits high affinity for these enzymes, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov This high affinity is a key determinant of its therapeutic efficacy. The selectivity for PARP-1 and PARP-2 is over 100-fold higher than for other members of the PARP enzyme family, which minimizes off-target effects. drugbank.comnih.gov

CompoundTargetIC₅₀ (nM)Selectivity
NiraparibPARP-13.8>100-fold vs. other PARP family members
NiraparibPARP-22.1

Enzyme Inhibition Kinetics and Mechanism of Action for Indazole-Based Inhibitors

The primary mechanism of action for Niraparib is the competitive inhibition of PARP-1 and PARP-2 at the NAD+ binding site. nih.govnih.gov By blocking the catalytic activity of these enzymes, Niraparib prevents the repair of DNA single-strand breaks. patsnap.comnih.gov When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. patsnap.com

In healthy cells, these double-strand breaks can be repaired by other mechanisms, such as homologous recombination (HR). However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. patsnap.comnih.gov The inhibition of PARP in these HR-deficient cells leads to a phenomenon known as "synthetic lethality," where the combination of two otherwise non-lethal defects results in cell death (apoptosis). drugbank.comnih.gov

A further crucial aspect of Niraparib's mechanism is "PARP trapping." patsnap.comzailaboratory.com In addition to inhibiting the enzyme's catalytic function, Niraparib traps the PARP enzyme on the DNA at the site of damage. This creates a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone, further contributing to genomic instability and cell death. drugbank.comnih.gov

Protein-Protein Interaction Modulation by Indazole Compounds

Beyond direct enzyme inhibition, derivatives of this compound can also exert their effects by modulating protein-protein interactions (PPIs). PPIs are fundamental to a vast array of cellular processes, and their disruption is an emerging therapeutic strategy. patsnap.compatsnap.com

Niraparib has been shown to have "off-target" effects that contribute to its anticancer activity, notably by interfering with the SRC/STAT3 signaling pathway. researchgate.netnih.gov It inhibits the phosphorylation and activation of STAT3, a key transcription factor involved in cancer cell proliferation and survival. nih.govresearchgate.net This inhibition is at least partially achieved by downregulating the activity of SRC kinase, which is an upstream activator of STAT3. researchgate.netnih.gov This modulation of the SRC-STAT3 protein interaction axis demonstrates that indazole-based compounds can have complex mechanisms of action that extend beyond their primary targets.

Pharmacophore Mapping and Structural Determinants for Biological Activity within the Indazole Framework

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. nih.govimpactfactor.org For PARP inhibitors like Niraparib, the pharmacophore model typically includes key features that facilitate binding to the active site of the PARP enzyme. impactfactor.org

The 1H-indazole-3-carboxamide structure of Niraparib is a critical component for its interaction with the hinge region of the tyrosine kinase domain of its target. google.com The indazole ring itself serves as a scaffold, positioning other functional groups for optimal interaction. nih.gov Structure-based drug design and SAR studies have revealed that modifications to the indazole core and its substituents can significantly impact potency and selectivity. nih.gov For instance, the introduction of different groups on the phenyl ring of the indazole can alter the compound's activity. nih.gov The development of Niraparib and other indazole-based inhibitors has been guided by these principles to optimize their binding affinity and pharmacokinetic properties. impactfactor.org

Mechanistic Insights into Cellular and Molecular Processes Modulated by this compound Derivatives

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that affect various cellular and molecular processes, most notably signal transduction pathways.

Signal Transduction Pathway Interventions

The effects of Niraparib on cellular function are mediated through its intervention in several key signal transduction pathways.

DNA Damage Repair Pathway: As a PARP inhibitor, Niraparib's primary impact is on the DNA damage repair pathway. nih.gov By preventing the repair of single-strand breaks, it leads to the accumulation of DNA damage and ultimately apoptosis in susceptible cancer cells. mycancergenome.org

STAT3 Signaling Pathway: Niraparib has been found to inhibit the STAT3 signaling pathway, which is often overactive in cancer cells and promotes their growth and survival. nih.govresearchgate.net This inhibition is achieved in part by downregulating the activity of SRC kinase. researchgate.net The downregulation of STAT3 activity leads to a decrease in the expression of anti-apoptotic genes like BCL-XL and an increase in the expression of pro-apoptotic genes such as CASP3, CASP8, and CASP9. researchgate.net

Interferon Signaling Pathway: Research has shown that Niraparib can activate the type I and type II interferon signaling pathways. nih.gov This leads to an enhanced infiltration of immune cells, such as CD4+ and CD8+ T-cells, into the tumor microenvironment. This immunomodulatory effect may sensitize tumors to immune checkpoint blockade therapies. nih.gov

Cholesterol Biosynthesis Pathway: A distinct poly-pharmacological activity of Niraparib involves its interaction with lanosterol (B1674476) synthase (LSS), an enzyme in the cholesterol biosynthesis pathway. aacrjournals.org This off-target interaction is not observed with other PARP inhibitors like olaparib (B1684210) and may contribute to Niraparib's unique cytotoxic profile. aacrjournals.org

Signaling PathwayEffect of NiraparibKey MediatorsCellular Outcome
DNA Damage RepairInhibitionPARP-1, PARP-2Synthetic lethality, Apoptosis
STAT3 SignalingInhibitionSRC, STAT3, BCL-XL, CaspasesIncreased Apoptosis
Interferon SignalingActivationType I & II InterferonsEnhanced anti-tumor immunity
Cholesterol BiosynthesisModulationLanosterol Synthase (LSS)Contributes to cytotoxicity

Gene Expression Regulation

The direct impact of this compound and its derivatives on the regulation of gene expression remains a developing area of scientific inquiry. While the broader class of indazole-containing compounds has been associated with a wide array of pharmacological effects, including anti-tumor and anti-inflammatory activities, specific mechanistic studies detailing their influence on gene transcription and translation are not extensively documented in publicly available research. jocpr.comnih.gov

The biological activities of indazole derivatives are often attributed to their ability to interact with specific protein targets, such as protein kinases. jocpr.com These interactions can initiate signaling cascades that culminate in the altered expression of various genes involved in cell cycle progression, apoptosis, and inflammatory responses. For instance, the inhibition of a particular kinase by an indazole derivative could prevent the phosphorylation of a transcription factor, thereby inhibiting its ability to bind to DNA and activate the expression of its target genes. However, without specific studies on this compound derivatives, any discussion on their precise effects on gene expression remains speculative.

Future research in this area would likely involve techniques such as microarray analysis or RNA sequencing (RNA-Seq) to obtain a global view of the changes in gene expression in cells treated with these compounds. Such studies would be instrumental in elucidating the molecular mechanisms underlying the observed biological activities and could reveal novel therapeutic targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Indazole-Containing Leads

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound derivatives are not readily found in the literature, the principles of QSAR have been applied to other classes of indazole-containing compounds to guide the design of more potent and selective molecules. mdpi.comnih.gov

A QSAR study typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For indazole-containing leads, QSAR models can help identify the key structural features that are either beneficial or detrimental to their activity. For example, a QSAR model might reveal that the presence of a halogen at a specific position on the indazole ring enhances activity, while a bulky substituent at another position diminishes it. mdpi.com These insights can then be used to virtually screen new compound libraries and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

The development of robust QSAR models for this compound derivatives would require a dataset of analogues with varying substituents and their corresponding biological activities. Such models would be invaluable for optimizing the therapeutic potential of this chemical scaffold.

Comparative SAR Studies with Other Indazole Isomers and Related Scaffold Analogues

The structure-activity relationship (SAR) of indazole derivatives is highly dependent on the substitution pattern on the indazole ring and the nature of the appended functional groups. Comparative studies with different isomers and related heterocyclic scaffolds provide crucial insights into the structural requirements for biological activity.

Influence of Isomerism:

The position of the nitrogen atom in the pyrazole (B372694) ring of the indazole scaffold (N1 vs. N2) can significantly impact the compound's properties. Generally, N1-substituted indazoles are thermodynamically more stable than their N2-counterparts. mdpi.com The position of substituents on the benzene (B151609) ring also plays a critical role. For instance, the location of the chloro group in chlor-indazole-carboxylic acids can influence their binding affinity to target proteins. While a direct comparative SAR study of this compound with its other positional isomers (e.g., 4-chloro, 5-chloro, or 6-chloro isomers) is not available, studies on other substituted indazoles have shown that even minor positional changes can lead to significant differences in biological activity.

Comparison with Related Scaffolds:

The indazole ring is often considered a bioisostere of other bicyclic aromatic heterocycles like indole (B1671886) and benzimidazole. Comparative SAR studies with these related scaffolds can reveal the importance of the nitrogen-nitrogen bond in the pyrazole ring for a particular biological activity. For example, a study on indole derivatives as CysLT1 antagonists highlighted the importance of the indole ring and the carboxylic acid function for activity. nih.gov Replacing the indole core with an indazole scaffold could either enhance or diminish activity depending on the specific interactions with the target protein.

The following table summarizes the key structural features and their general impact on the activity of indazole and related heterocyclic derivatives, based on available literature.

Scaffold/FeatureGeneral SAR ObservationsReference(s)
Indazole Core The position of the nitrogen atoms and substituents significantly influences biological activity. nih.govmdpi.com
N1 vs. N2 IsomerismN1-substituted isomers are generally more stable. mdpi.com mdpi.com
Chloro SubstituentThe position of the chloro group can impact binding affinity and overall activity. nih.gov
Carboxylic Acid Group Often crucial for activity, acting as a key pharmacophore for target interaction. nih.gov
Related Scaffolds
IndoleThe indole ring can be a key structural element for certain biological targets. nih.gov
BenzimidazoleOften used as a bioisosteric replacement for the indazole ring in drug design. nih.gov

Computational Chemistry and in Silico Modeling for 3 Chloro 1h Indazole 7 Carboxylic Acid Research

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Chloro-1H-indazole-7-carboxylic acid, DFT calculations can illuminate its fundamental properties, including its geometry, electronic distribution, and reactivity.

Conformational Analysis and Tautomerism of this compound

The indazole ring system is characterized by annular tautomerism, where the proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H- and 2H-tautomers, respectively. beilstein-journals.org Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. beilstein-journals.org For this compound, the relative stability of these tautomers, along with the rotational conformers of the carboxylic acid group, can be precisely calculated using DFT. These calculations are crucial as the dominant tautomer and conformer will dictate the molecule's shape, polarity, and how it interacts with its environment, including biological targets.

While specific conformational analysis studies on this compound are not prevalent in the literature, studies on similar indole-hydrazone derivatives using DFT at the B3LYP/6-31G(d,p) level have shown that the relative stability of conformers can be solvent-dependent. nih.gov For instance, in the gas phase and nonpolar solvents, one conformer might be favored, while a different one may become more stable in polar solvents. nih.gov This highlights the importance of considering the intended environment when performing such analyses.

Table 1: Hypothetical Relative Energies of this compound Tautomers and Conformers from DFT Calculations

TautomerConformer (Carboxylic Acid Orientation)Relative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
1HSyn0.000.00
1HAnti1.250.80
2HSyn3.502.90
2HAnti4.804.10
Note: This table is illustrative and based on general principles of indazole chemistry. Actual values would require specific DFT calculations for this compound.

Reaction Pathway Elucidation and Transition State Analysis of Indazole Synthesis and Derivatization

DFT calculations are invaluable for mapping out the intricate details of chemical reactions. For the synthesis of the indazole core and the subsequent derivatization of this compound, DFT can be used to model the reaction mechanisms, identify intermediates, and calculate the activation energies of transition states. This information is critical for optimizing reaction conditions to improve yields and selectivity.

For example, DFT studies on the copper-catalyzed synthesis of 2H-indazoles have elucidated the reaction mechanism, showing the energetics of different coordination pathways. rsc.org Such studies can reveal the rate-limiting steps and provide a rationale for the observed product distribution. rsc.org Similarly, investigations into the iodine-mediated synthesis of 2H-indazoles have used DFT calculations to support a radical chain mechanism. nih.gov These examples demonstrate the power of DFT in understanding and refining the synthesis of indazole-containing compounds.

Molecular Docking and Virtual Screening for Target Identification and Lead Optimization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a protein target. This information can help in identifying potential biological targets and in optimizing the structure of the ligand to improve its binding affinity and selectivity.

While specific docking studies on this compound are not widely reported, research on other indazole derivatives has demonstrated the utility of this approach. For instance, molecular docking has been used to study the binding of indazole derivatives to the active site of renal cancer-related proteins and VEGFR2 kinase. nih.govmdpi.comnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.comnih.gov

Virtual screening, which involves docking large libraries of compounds into a target protein structure, can be a powerful tool for identifying new hit compounds. A library of derivatives of this compound could be virtually screened against various protein targets to identify those with the highest predicted binding affinities, thus prioritizing them for synthesis and experimental testing.

Table 2: Example of Molecular Docking Results for an Indazole Derivative with a Kinase Target

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Indazole Derivative 8vRenal Cancer Protein (6FEW)-8.5GLU672
Indazole Derivative 8wRenal Cancer Protein (6FEW)-8.7Not specified
Indazole Derivative 8yRenal Cancer Protein (6FEW)-9.0Not specified
Data sourced from a study on novel indazole derivatives. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Binding Dynamics of Indazole Derivatives

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex, explore the conformational landscape of the ligand in the binding site, and analyze the dynamics of the binding process.

For derivatives of this compound, MD simulations could be employed to validate the binding poses predicted by docking and to understand how the ligand and protein adapt to each other upon binding. Studies on other heterocyclic inhibitors have shown that MD simulations can reveal important dynamic behaviors, such as the flipping of key amino acid residues and the formation of stable hydrogen bond networks, that are not apparent from static docking poses. nih.gov These simulations can provide a more realistic and detailed understanding of the molecular recognition process, guiding the design of more potent and specific inhibitors. youtube.com

Predictive Modeling of Chemical Reactivity and Selectivity for this compound

Predictive models, often based on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) principles, can be developed to forecast the chemical reactivity and selectivity of compounds like this compound. These models use calculated molecular descriptors (e.g., from DFT) to establish a mathematical relationship with an observed property.

For instance, 3D-QSAR studies on indazole derivatives have been used to build models that correlate their structural features with their inhibitory activity against specific biological targets. nih.gov These models generate contour maps that highlight regions where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, providing a visual guide for designing new compounds with enhanced potency. nih.govmdpi.com Such an approach could be applied to a series of this compound derivatives to predict their reactivity in a particular chemical transformation or their selectivity towards a specific biological target.

Machine Learning and Artificial Intelligence Applications in Indazole Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery and materials science. nih.gov These advanced computational tools can learn from large datasets to predict a wide range of molecular properties, from biological activity to synthetic accessibility.

Advanced Analytical Methodologies for Research on 3 Chloro 1h Indazole 7 Carboxylic Acid and Its Transformations

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Intermediates

High-resolution spectroscopy provides unparalleled insights into the molecular framework of novel compounds derived from 3-Chloro-1H-indazole-7-carboxylic acid. These techniques are crucial for unambiguously determining the connectivity of atoms and the nature of functional groups, which is essential for establishing structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are often required to assemble the complete structure of complex derivatives. nih.govresearchgate.net

For a novel derivative of this compound, a suite of 2D NMR experiments would be employed to establish its covalent framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for mapping out proton-proton connectivities within the aromatic ring and any attached side chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (such as the carbonyl carbon of the carboxylic acid and the carbons at positions 3, 3a, and 7a of the indazole ring) and for establishing connectivity between different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing crucial information about the stereochemistry and conformation of the molecule.

The following table illustrates a hypothetical set of NMR data for a derivative, "Methyl 3-chloro-1-ethyl-1H-indazole-7-carboxylate".

Atom¹H δ (ppm)¹³C δ (ppm)HMBC Correlations (from ¹H to ¹³C)
1-CH₂4.55 (q)49.3C3, C7a, 1-CH₃
1-CH₃1.45 (t)14.0C3, 1-CH₂
4-H7.85 (d)122.0C5, C6, C7a
5-H7.20 (t)123.0C4, C6, C7
6-H7.50 (d)129.0C4, C5, C7, C7a
C=O-165.06-H, O-CH₃
O-CH₃3.90 (s)52.5C=O
C3-141.01-CH₂, 4-H
C3a-127.04-H, 5-H
C7-115.05-H, 6-H
C7a-140.01-CH₂, 4-H, 6-H

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass with very high precision (typically to within 5 ppm). This allows for the confident differentiation between compounds that may have the same nominal mass but different elemental compositions. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule prior to mass analysis.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For derivatives of this compound, characteristic fragmentation pathways may include the loss of the carboxylic acid group (as CO₂), the chlorine atom, or fragments from any substituents on the indazole ring. nih.govnih.gov

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺
This compoundC₈H₅ClN₂O₂197.0088197.0091
Methyl 3-chloro-1H-indazole-7-carboxylateC₉H₇ClN₂O₂211.0245211.0248

This is a hypothetical data table for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying the presence of specific functional groups. For this compound and its derivatives, key vibrational bands can be used to confirm the structure and to monitor the progress of a reaction, such as the esterification of the carboxylic acid or the substitution of the chlorine atom.

O-H Stretch: A broad absorption in the IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: The N-H stretch of the indazole ring typically appears as a medium to sharp band in the region of 3100-3500 cm⁻¹.

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption around 1700-1725 cm⁻¹. If the acid is converted to an ester, this band will shift to a higher frequency (around 1735-1750 cm⁻¹).

C-Cl Stretch: The carbon-chlorine stretch appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)Technique
Carboxylic Acid O-H2500-3300 (broad)IR
Indazole N-H3100-3500IR
Carboxylic Acid C=O1700-1725IR, Raman
Aromatic C=C1450-1600IR, Raman
C-Cl600-800IR, Raman

This table contains typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. For derivatives of this compound, X-ray crystallography can confirm the regiochemistry of substitution, elucidate intermolecular interactions such as hydrogen bonding, and provide insights into crystal packing. acs.org This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

ParameterHypothetical Data for a Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Volume (ų)978.5
Z4
R-factor0.045

This is a hypothetical data table for illustrative purposes.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Separation of Isomers

Chromatographic techniques are essential for separating mixtures of compounds and for determining the purity of a sample. These methods are routinely used to monitor the progress of chemical reactions and to isolate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. bldpharm.com For this compound and its derivatives, reversed-phase HPLC is a common method of choice. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Method development involves optimizing several parameters to achieve good separation and peak shape:

Column Chemistry: C18, C8, or Phenyl columns can be used depending on the polarity of the analytes.

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to control the retention time of the compounds.

Flow Rate: Affects the analysis time and separation efficiency.

Detection Wavelength: The UV detector wavelength is set to the λₘₐₓ of the analytes to ensure maximum sensitivity.

HPLC methods must be validated to ensure they are accurate, precise, and reliable. Validation parameters include linearity, range, accuracy, precision, specificity, and robustness. Such validated methods are crucial for quality control and for the accurate quantification of impurities.

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table outlines a typical set of HPLC method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for the analysis of volatile and semi-volatile compounds. ijprajournal.com It combines the superior separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. ijprajournal.combiomedres.us However, direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging due to its high polarity and low volatility, which would lead to poor chromatographic performance, including broad, tailing peaks. colostate.edu

To overcome these limitations, derivatization is a mandatory prerequisite. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. colostate.edugcms.cz For a carboxylic acid functional group, the most common derivatization method is esterification, which converts the carboxylic acid into an ester, typically a methyl ester. colostate.edugcms.cz This can be achieved using reagents like diazomethane (B1218177) or BF₃-methanol. colostate.edugcms.cz Another widely used method is silylation, where active hydrogens in the carboxyl and N-H groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.edu Silylation reduces polarity, diminishes hydrogen bonding, and increases the volatility of the compound. gcms.cz

Once derivatized, the sample is introduced into the GC, where components are separated based on their boiling points and interaction with the stationary phase. ijprajournal.com The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. biomedres.uswalshmedicalmedia.com

This methodology is invaluable for impurity profiling, a critical step in pharmaceutical development to ensure the safety and quality of active pharmaceutical ingredients (APIs). ijprajournal.combiomedres.usthermofisher.com GC-MS can detect and identify process-related impurities, such as unreacted starting materials, intermediates from the synthetic route (e.g., halo-esters or N-substituted precursors), or byproducts from side reactions. diva-portal.orgnih.gov High-resolution accurate mass spectrometry (HRAMS) coupled with GC further enhances impurity identification by providing precise mass measurements, allowing for the determination of elemental compositions for unknown compounds. thermofisher.com

Table 1: Potential Volatile Derivatives and Impurities of this compound for GC-MS Analysis

Compound TypeSpecific ExampleRationale for Presence / FormationDerivatization for GC-MS
Analyte Derivative Methyl 3-chloro-1H-indazole-7-carboxylateFormed by esterification of the carboxylic acid group to increase volatility.N/A (This is the derivative)
Analyte Derivative 3-Chloro-1,7-bis(trimethylsilyl)-1H-indazoleFormed by silylation of both the N-H and carboxylic acid protons.N/A (This is the derivative)
Impurity (Isomer) Methyl 3-chloro-2H-indazole-7-carboxylateIsomeric byproduct from derivatization or synthesis where substitution occurs at the N-2 position. nih.govN/A (This is the derivative)
Impurity (Precursor) 2-Amino-6-chlorobenzoic acidA potential starting material in the synthesis of the indazole ring.Esterification or silylation required.
Impurity (Side Product) 3,7-Dichloro-1H-indazolePotential byproduct from certain synthetic routes.Silylation of the N-H group may be required.

Chiral Separation Techniques for Enantiomeric Purity Analysis of Chiral Indazole Derivatives

While this compound itself is achiral, many of its derivatives, particularly those synthesized for pharmacological activity through substitution at the indazole nitrogen or transformation of the carboxylic acid, possess stereogenic centers. nih.govnih.gov For these chiral molecules, the enantiomers can exhibit significantly different biological activities, with one being therapeutic and the other being inactive or even toxic. eijppr.com Therefore, the analysis of enantiomeric purity is a regulatory necessity. eijppr.commdpi.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for separating enantiomers. csfarmacie.czresearchgate.netnih.gov The fundamental principle involves the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase support. researchgate.net This transient formation of diastereomeric complexes results in different retention times, allowing for their separation and quantification. youtube.com

Several types of CSPs are commercially available and have proven effective for separating chiral compounds, including those with indazole cores:

Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). nih.govcsfarmacie.cz They offer broad applicability and can resolve a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. nih.goveijppr.com

Cyclodextrin-based CSPs: These phases utilize cyclodextrins, which have a chiral cavity. eijppr.comcsfarmacie.cz Enantioseparation is achieved through inclusion complexation, where one enantiomer fits better into the cavity than the other. csfarmacie.cz

Pirkle-type CSPs: These are based on π-acidic or π-basic moieties and separate enantiomers primarily through π-π interactions, hydrogen bonding, and steric hindrance. eijppr.com

Crown Ether-based CSPs: These are particularly effective for separating compounds containing primary amino groups. nih.gov

The choice of mobile phase—which can be normal phase (e.g., heptane/ethanol), reversed-phase (e.g., water/acetonitrile with additives), or polar organic—is crucial for optimizing the separation and resolution (Rs) between the enantiomeric peaks. nih.govresearchgate.net The development of a robust chiral separation method is essential for quality control and ensuring the stereochemical integrity of chiral indazole-based drug candidates. nih.gov

Table 2: Chiral Separation Parameters for Indazole-type Compounds

Chiral Stationary Phase (CSP) TypeExample CSPMobile Phase ModeTypical Mobile Phase CompositionApplication Notes
Polysaccharide (Amylose) Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] nih.govPolar OrganicAcetonitrile/MethanolEffective for separating indazole-3-carboxamide derivatives with ester moieties. nih.gov
Polysaccharide (Cellulose) Lux® i-Cellulose-5 [Cellulose tris(3,5-dichlorophenylcarbamate)] nih.govPolar Organic / Normal PhaseMethanol or Ethanol / HeptaneSuitable for indazole-3-carboxamides with terminal amide groups. nih.gov
Cyclodextrin Astec CYCLOBOND™ I 2000Reversed-PhaseAcetonitrile / Aqueous Buffer (e.g., formic acid) researchgate.netUsed for separating various chiral azole compounds. nih.govresearchgate.net
Macrocyclic Glycopeptide Vancomycin or Teicoplanin-based CSPsReversed-Phase / Polar OrganicAcetonitrile / Water / TFA or MethanolBroad-spectrum CSPs capable of separating a wide variety of chiral molecules. nih.gov

In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Studies of Indazole Transformations

Understanding and controlling chemical transformations are fundamental to process development and optimization. In-situ (in the reaction mixture) spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a continuous stream of data in real-time, enabling the tracking of reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms without the need for sampling. nih.govamericanpharmaceuticalreview.comyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR monitoring is performed by inserting a probe with an Attenuated Total Reflectance (ATR) sensor directly into the reaction vessel. americanpharmaceuticalreview.com The technique is highly sensitive to changes in the concentration of functional groups with strong dipole moments. researchgate.net In the context of transformations involving this compound, FTIR is ideal for:

Monitoring Esterification: Tracking the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the new ester.

Amide Bond Formation: Observing the consumption of the carboxylic acid and the formation of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands. spectroscopyonline.com

N-Alkylation/Arylation: Following changes in the N-H stretching vibration as the indazole nitrogen is substituted.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of molecules. spectroscopyonline.comrjl-microanalytic.de It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for observing changes in the aromatic ring system and carbon backbone. youtube.com A fiber-optic probe delivers laser light to the sample and collects the scattered light. americanpharmaceuticalreview.com Key applications for indazole transformations include:

Monitoring Ring Formation/Modification: Detecting subtle changes in the indazole core structure during synthesis or functionalization.

Analyzing Reactions in Slurries: Raman is often superior to FTIR for analyzing heterogeneous mixtures, as signals from solid particles are strong and water is a weak Raman scatterer. youtube.com This is advantageous for monitoring reactions where the starting material or product has limited solubility.

Polymorph Analysis: Raman can distinguish between different crystalline forms (polymorphs) of a product in real-time, which is crucial for controlling the final solid-state form of a pharmaceutical ingredient. youtube.com

By combining data from these in-situ techniques, researchers can build comprehensive kinetic and mechanistic models of reactions, leading to improved process control, yield, and purity for derivatives of this compound. nih.gov

Table 3: Application of In-situ Spectroscopic Techniques for Indazole Transformations

TechniquePrincipleInformation GainedExample Application for Indazole Chemistry
In-situ FTIR Measures absorption of infrared radiation due to molecular vibrations (dipole moment change). researchgate.netReal-time concentration profiles of reactants, products, and intermediates. Reaction kinetics and endpoint determination. youtube.comnih.govMonitoring the conversion of the 7-carboxylic acid group to an ester or amide by tracking C=O and O-H/N-H stretching frequencies.
In-situ Raman Measures inelastic scattering of laser light due to molecular vibrations (polarizability change). rjl-microanalytic.deReal-time structural information, especially for carbon backbones and symmetric bonds. Analysis of solids/slurries and polymorphs. youtube.comTracking the N1/N2-alkylation of the indazole ring by observing changes in the heterocyclic ring vibrations. Monitoring crystallization processes.
Combined FTIR & Raman Utilizes the complementary nature of the two techniques for a more complete vibrational analysis. spectroscopyonline.comSynergistic data provides a comprehensive understanding of complex reaction systems, including both functional group changes and skeletal modifications. spectroscopyonline.comFull mechanistic study of a one-pot synthesis involving both derivatization of the carboxylic acid and substitution on the indazole ring.

Translational Research and Strategic Applications of 3 Chloro 1h Indazole 7 Carboxylic Acid As a Research Platform

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

3-Chloro-1H-indazole-7-carboxylic acid serves as a crucial intermediate in the multi-step synthesis of more complex molecules. Its utility stems from the distinct reactivity of its functional groups. The carboxylic acid at the 7-position allows for standard amide coupling reactions, esterifications, or reductions to an alcohol, providing a handle for introducing a wide array of substituents.

The chlorine atom at the 3-position is a key reactive site for nucleophilic substitution or for participating in metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions. These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity achievable from this single precursor. Furthermore, the indazole nitrogens can be alkylated or arylated to modify the scaffold's properties. One documented synthetic pathway involves using 2-(3-fluoro-6-nitrobenzene) acetic acid as a starting material, which undergoes catalytic hydrogenation and subsequent reactions to yield the target indazole-3-carboxylic acid. guidechem.com This versatility makes it an important building block for creating extensive chemical libraries for screening purposes. nih.gov

Scaffold for Lead Compound Development in Medicinal Chemistry Programs

The indazole core is a prominent feature in many approved drugs and clinical candidates, particularly in oncology. bldpharm.comresearchgate.net Derivatives of this compound are actively explored for developing new therapeutic agents.

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov The structure of this compound provides an excellent foundation for creating molecules that can fit into the ATP-binding pocket of various kinases. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com

Research efforts focus on modifying the core structure to achieve high potency and selectivity for specific kinase targets. For instance, structure-guided design has led to the development of 1H-indazole derivatives that show potent inhibitory activity against epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs). mdpi.com A notable example is the development of dual inhibitors targeting both MCL-1 and BCL-2, where researchers performed a "scaffold hop" from an indole (B1671886) to an indazole-3-carboxylic acid framework to improve dual inhibitory action, which is relevant for overcoming drug resistance in cancer. rsc.org

Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets This table is illustrative and based on general findings for the indazole scaffold, as specific data for direct derivatives of this compound may be proprietary.

Compound Class Target Kinase(s) Therapeutic Area Reference
Indazole-3-carboxamidesERK1/2Oncology nih.gov
3-AminoindazolesAnaplastic Lymphoma Kinase (ALK)Oncology nih.gov
Indazole DerivativesEpidermal Growth Factor Receptor (EGFR)Oncology mdpi.com
Indazole-3-acylsulfonamidesMCL-1/BCL-2 (dual inhibitors)Oncology rsc.org
Indazole DerivativesFibroblast Growth Factor Receptors (FGFRs)Oncology mdpi.com
Indazole-based compoundsAXL Receptor Tyrosine KinaseOncology nih.gov

Development of Chemical Biology Probes from this compound

Beyond direct therapeutic applications, this compound is a valuable starting material for creating chemical biology probes. These probes are essential tools for studying biological processes and validating drug targets. By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—to the indazole scaffold, researchers can create molecules to visualize, isolate, and identify protein interactions within a cell.

For example, a derivative could be synthesized to bind to a specific enzyme, and an attached fluorescent tag would allow researchers to track the enzyme's location and concentration within cellular compartments. This aids in understanding the enzyme's function and how potential drugs affect its activity, without the immediate goal of therapeutic use.

Exploration of Materials Science Applications for Indazole Derivatives (e.g., Optoelectronic Materials, Polymers)

While the primary focus for indazole derivatives has been in medicine, their unique electronic properties are attracting attention in materials science. researchgate.net The extended aromatic system of the indazole ring makes it a candidate for use in organic electronic materials. rsc.org

Derivatives of indazole carboxylic acids have been used to synthesize coordination polymers or metal-organic frameworks (MOFs). bohrium.comrsc.org In one study, 1H-indazole-4-carboxylic acid was used to create novel 2D-coordination polymers with transition metals like cobalt, nickel, copper, zinc, and cadmium. rsc.org These materials exhibited interesting magnetic and luminescence properties. rsc.orgrsc.org Specifically, the zinc and cadmium-based polymers showed intense, blue-shifted light emission compared to the free ligand, suggesting potential applications in organic light-emitting devices (OLEDs) or as sensors. rsc.orgbohrium.com The ability of the indazole nucleus to coordinate with metal ions through its nitrogen atoms and the carboxylic acid group makes it a versatile ligand for designing multifunctional materials. bohrium.com

Table 2: Properties of Coordination Polymers Based on Indazole-4-carboxylic Acid This table is based on findings for a regioisomer but illustrates the potential of the indazole-carboxylic acid scaffold in materials science.

Compound Metal Ion Key Property Observed Potential Application Reference
[Co(L)₂(H₂O)₂]nCobalt (Co)Field-induced single molecule magnetMagnetic Materials rsc.org
[Cu(L)₂(H₂O)]nCopper (Cu)Spin-canted effectMagnetic Materials rsc.org
[Zn(L)₂]nZinc (Zn)Intense luminescence (388 nm)Optoelectronics (e.g., OLEDs) rsc.orgbohrium.com
[Cd(L)₂]nCadmium (Cd)Intense luminescence (403 nm)Optoelectronics (e.g., OLEDs) rsc.orgbohrium.com

Development of Research Tools and Imaging Agents (focus on molecular interaction, not diagnostic use)

The indazole scaffold is instrumental in developing specialized research tools for studying molecular interactions. By modifying the this compound core, scientists can design high-affinity ligands for specific biological targets. These ligands, when radiolabeled or tagged with a fluorescent dye, can be used in binding assays or cellular imaging to investigate receptor occupancy, ligand-target engagement, and competitive binding interactions.

This approach is fundamental in the early stages of drug discovery for validating a biological target and understanding the structure-activity relationship (SAR) of a new series of compounds. For example, a potent, non-therapeutic indazole derivative could be used as a tool compound to probe the function of a newly identified kinase, helping to elucidate its role in cellular signaling pathways.

Potential in Agrochemical and Crop Protection Research

The biological activity of heterocyclic compounds like indazoles is not limited to human medicine. There is growing interest in their potential application in agriculture. researchgate.net Some imidazole-based compounds, a related class of heterocycles, are already used as agrochemicals. nih.gov Research into 1H-Indazole-7-carboxylic acid derivatives has noted their potential for developing new agrochemicals to enhance crop protection. chemimpex.com The structural motifs that confer activity against kinases or other enzymes in humans can sometimes be adapted to target analogous enzymes in fungi, insects, or weeds. The SAR data generated from medicinal chemistry programs can therefore be leveraged to guide the synthesis of novel herbicides, fungicides, or insecticides, although specific research on this compound in this area is less documented than its pharmaceutical applications.

Future Perspectives and Emerging Research Directions for 3 Chloro 1h Indazole 7 Carboxylic Acid

The indazole scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for drug discovery and development. nih.gov The specific derivative, 3-Chloro-1H-indazole-7-carboxylic acid, serves as a crucial building block for more complex molecules, and its future development is intertwined with cutting-edge advancements in chemical and biological sciences. The trajectory of research for this compound and its analogs is moving towards greater integration of technology, a deeper understanding of biology, and a commitment to sustainable practices.

Q & A

Q. What are the standard synthetic routes for 3-chloro-1H-indazole-7-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclization reactions of halogenated precursors. For example:

  • Step 1 : Reacting 2-chloro-indazole derivatives with sodium carbonate under acidic hydrolysis conditions to introduce the carboxylic acid group .
  • Step 2 : Purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures to achieve >97% purity, as reported for structurally similar indazole-carboxylic acids .
  • Key reagents : Sodium acetate, acetic acid, and coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for amidation .

Q. How is this compound characterized structurally?

  • X-ray crystallography : SHELXL/SHELXS programs are widely used for small-molecule refinement. For example, SHELXL can resolve twinned or high-resolution data, critical for confirming the chlorine and carboxylic acid positions .
  • Spectroscopy :
    • NMR : 1H^1H NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton).
    • IR : Stretching at 1680–1700 cm1^{-1} (C=O) and 2500–3300 cm1^{-1} (-COOH) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Slightly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, methanol). Data extrapolated from analogous 7-chloro-indazole derivatives .
  • Stability : Stable at -20°C under inert conditions but prone to decarboxylation at >150°C. Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Regioselective chlorination : Use directing groups (e.g., nitro or methoxy) at the 7-position to favor chlorination at the 3-position, followed by oxidation to the carboxylic acid .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize reaction pathways and minimize byproducts like 6-chloro isomers .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Biological targets : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., kinases), while the chloro group enhances lipophilicity and binding pocket penetration .
  • Case study : Analogous 7-fluoro-indole-2-carboxylic acids show IC50_{50} values <1 µM against COX-2, suggesting potential for anti-inflammatory applications .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Variable-temperature NMR (e.g., 298–323 K) resolves tautomerization or rotameric equilibria common in indazole derivatives .
  • Crystallographic validation : SHELXL refinement of single-crystal data provides unambiguous bond-length/angle verification .

Q. What computational tools predict the compound’s reactivity in drug design pipelines?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or BRAF kinases .
  • ADMET prediction : SwissADME estimates logP ~1.9 (moderate permeability) and moderate CYP450 inhibition risk .

Q. How does the compound’s reactivity compare to non-chlorinated indazole-carboxylic acids?

  • Electrophilicity : The chloro group increases electrophilic aromatic substitution (EAS) susceptibility at the 4-position, enabling derivatization (e.g., Suzuki coupling) .
  • Acidity : pKa ~4.2 (carboxylic acid), slightly lower than non-chlorinated analogs due to electron-withdrawing effects .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to balance temperature, solvent, and reagent ratios .
  • Analytical validation : Pair LC-MS with 13C^{13}C-NMR to confirm molecular weight and functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.